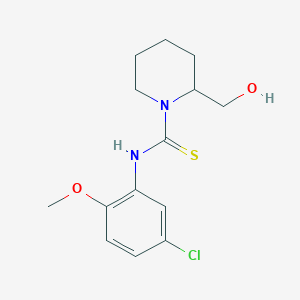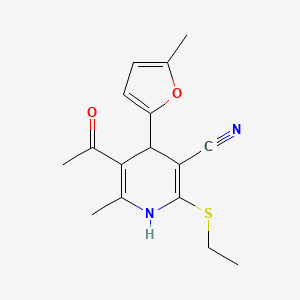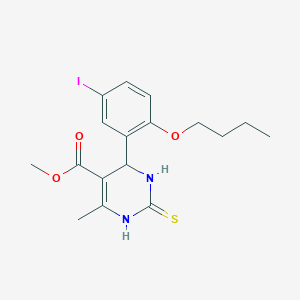
N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide
説明
N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide, also known as TAK-915, is a novel drug compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
作用機序
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide is not fully understood. However, it is believed that N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide acts as a selective antagonist of the muscarinic M1 receptor, which is involved in cognitive function and memory. By blocking this receptor, N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide may improve cognitive function and memory in patients with cognitive disorders.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to increase acetylcholine release in the brain, which is important for cognitive function and memory. N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has also been shown to improve spatial learning and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have a favorable safety profile and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide in lab experiments is its selectivity for the muscarinic M1 receptor. This allows researchers to study the specific effects of blocking this receptor on cognitive function and memory. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide in lab experiments is that it may not fully replicate the complex pathophysiology of cognitive disorders such as Alzheimer's disease and schizophrenia. Therefore, it is important to use N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide in conjunction with other models and techniques to fully understand the underlying mechanisms of these diseases.
将来の方向性
There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide. One direction is to further optimize the synthesis of N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide to improve yield and purity. Another direction is to conduct clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide in humans with cognitive disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide and its potential for treating other neurological disorders. Finally, the development of new drugs that target other muscarinic receptors may provide additional therapeutic options for patients with cognitive disorders.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic effects on cognitive disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to improve cognitive function and memory in animal models of these diseases. N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has also been shown to have a favorable safety profile and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c1-19-13-6-5-10(15)8-12(13)16-14(20)17-7-3-2-4-11(17)9-18/h5-6,8,11,18H,2-4,7,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRPFVLIZBBXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-bromophenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141152.png)
![N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B4141159.png)
![1-{1-[2-(allylamino)benzoyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B4141164.png)
![N,N-dimethyl-4-[3-(5-methyl-2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B4141168.png)
![N-ethyl-4-methoxy-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4141176.png)
![2-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4141184.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-(4-propoxyphenyl)acetamide](/img/structure/B4141205.png)

![4-({[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4141216.png)
![ethyl [1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B4141220.png)
![methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate](/img/structure/B4141239.png)
![2-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4141247.png)
![7-bromo-2-(2-chlorobenzyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141252.png)